molecular formula C20H23F3N2O B3850155 1-(2,5-dimethylphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine

1-(2,5-dimethylphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine

Cat. No. B3850155
M. Wt: 364.4 g/mol
InChI Key: LXOUPZZZLJULOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazines. TFMPP has been extensively studied for its pharmacological properties and is known to have a wide range of effects on the human body.

Mechanism of Action

The mechanism of action of TFMPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects:
TFMPP has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It also has been shown to cause changes in mood, perception, and behavior.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments. It is easy to synthesize and purify, and its effects are well-characterized. However, it also has several limitations, including its potential for toxicity and the need for careful handling.

Future Directions

There are several future directions for research on TFMPP. One area of interest is the development of more selective agonists and antagonists for the 5-HT2A and 5-HT2C receptors. Another area of interest is the study of TFMPP's effects on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Finally, there is interest in the development of new therapeutic agents based on the pharmacological properties of TFMPP.

Scientific Research Applications

TFMPP has been used extensively in scientific research to study its effects on the human body. It has been shown to have a wide range of pharmacological properties, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of noradrenaline reuptake.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O/c1-15-3-4-16(2)19(13-15)25-11-9-24(10-12-25)14-17-5-7-18(8-6-17)26-20(21,22)23/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOUPZZZLJULOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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